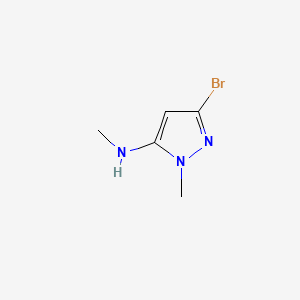

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8BrN3 |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

5-bromo-N,2-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C5H8BrN3/c1-7-5-3-4(6)8-9(5)2/h3,7H,1-2H3 |

InChI Key |

GOLLRHCPTMDETD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=NN1C)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Bromo N,1 Dimethyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis of the 3-Bromo-N,1-dimethyl-1H-pyrazol-5-amine Structure

A retrosynthetic analysis of this compound identifies several logical disconnections to trace the molecule back to simpler, more readily available starting materials. The primary bonds targeted for disconnection are the carbon-bromine bond at the C3 position, the N1-methyl bond of the pyrazole (B372694) ring, and the N-methyl bond of the exocyclic amine.

The initial disconnection of the N-methyl bond on the amine group suggests a key intermediate: 3-bromo-1-methyl-1H-pyrazol-5-amine . This intermediate is a critical building block, and its synthesis is a major focal point.

Further disconnection of the C3-bromo bond from this intermediate leads to 1-methyl-1H-pyrazol-5-amine . This simplifies the target to a methylated aminopyrazole. Alternatively, the N1-methyl bond can be disconnected, pointing towards 3-bromo-1H-pyrazol-5-amine as a precursor, which would then require selective N-methylation.

The pyrazole ring itself is typically formed via a cyclocondensation reaction. The most common strategy involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For this structure, disconnecting the pyrazole ring leads back to methylhydrazine and a three-carbon synth on with appropriate functional groups, such as a derivative of cyanoacetic acid or malononitrile. This systematic deconstruction provides a logical roadmap for the forward synthesis of the target compound.

Established Synthetic Pathways to this compound

Established synthetic routes leverage a series of well-understood reactions to build and functionalize the pyrazole scaffold. These pathways often begin with the construction of a pyrazole ring, followed by sequential functionalization.

Halogenation Procedures for Pyrazole Precursors

The introduction of a bromine atom at the C3 position of the pyrazole ring is a crucial step. The method of halogenation often depends on the nature of the pyrazole precursor.

One of the most direct methods is the electrophilic halogenation of an existing pyrazole ring. For pyrazoles unsubstituted at the C4 position, halogenation typically occurs there first due to its higher electron density. Therefore, to achieve C3-bromination, the C4 position must often be blocked, or specific reaction conditions must be employed. researchgate.net Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), as safe and inexpensive halogenating agents at room temperature. beilstein-archives.orgresearchgate.net This metal-free protocol provides an effective route to halogenated pyrazole derivatives. beilstein-archives.orgresearchgate.net

Alternatively, bromination can be achieved during the synthesis of the pyrazole core. A robust method involves the use of a pyrazolone (B3327878) intermediate. For instance, a 5-hydroxy-pyrazole derivative can be converted to its 5-bromo counterpart using a dehydroxyhalogenation agent like phosphorus oxybromide or tribromooxyphosphorus. researchgate.netgoogle.com This approach is particularly effective as it avoids the regioselectivity issues associated with direct halogenation of the aromatic pyrazole ring.

N-Alkylation and Amination Reactions in Pyrazole Synthesis

The synthesis of this compound requires the introduction of two methyl groups: one on the ring nitrogen (N1) and one on the exocyclic amine at C5.

The N1-methylation is often accomplished by starting the pyrazole synthesis with methylhydrazine. google.com The reaction of methylhydrazine with a suitable 1,3-dielectrophile directly installs the methyl group at the N1 position, a common and efficient strategy in pyrazole synthesis. nih.gov When using an unsymmetrical pyrazole, direct alkylation can lead to a mixture of N1 and N2 isomers, making the use of a substituted hydrazine a preferred method for regiocontrol. researchgate.net

The final N-methylation of the 5-amino group can be performed on the 3-bromo-1-methyl-1H-pyrazol-5-amine intermediate. Standard procedures for N-methylation of primary amines are applicable here. These include reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride, or direct alkylation using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Synthesis of Key Intermediates for this compound

A pivotal intermediate in the synthesis is 5-bromo-1-methyl-1H-pyrazol-3-amine (or its isomer, 3-bromo-1-methyl-1H-pyrazol-5-amine, depending on the synthetic route). A documented pathway to this intermediate starts with diethyl butynedioate. google.com

The synthesis proceeds through the following steps:

Cyclocondensation: Diethyl butynedioate is condensed with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com

Bromination: The hydroxyl group is replaced by bromine using tribromooxyphosphorus, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, using a base like sodium hydroxide (B78521). google.com

Curtius Rearrangement: The carboxylic acid is converted to an amine via a Curtius rearrangement. The acid is reacted with an azide-forming reagent (e.g., azido (B1232118) dimethyl phosphate) and tert-butyl alcohol to form a protected tert-butyl carbamate (B1207046). google.com

Deprotection: The carbamate protecting group is removed using a strong acid, such as trifluoroacetic acid, to yield the final intermediate, 5-bromo-1-methyl-1H-pyrazol-3-amine. google.com

This intermediate is then ready for the final N-methylation of the amino group to produce the target compound.

Novel and Green Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally friendly ("green") methodologies. For pyrazole synthesis, this often involves the use of catalytic systems.

Catalytic Methods for Pyrazole Functionalization

While a specific catalytic synthesis for this compound is not extensively documented, principles from related reactions suggest potential novel approaches.

Catalytic Halogenation: Instead of stoichiometric brominating agents, catalytic methods for C-H halogenation are an area of active research. Transition-metal catalysts, particularly palladium, can facilitate the direct, regioselective halogenation of heterocyclic C-H bonds. Such a method could potentially be applied to a 1-methyl-pyrazol-5-amine precursor, offering a more efficient route to the brominated intermediate.

Catalytic N-Alkylation: Catalyst-free Michael additions have been developed for the regioselective N1-alkylation of pyrazoles, providing high yields and excellent N1/N2 selectivity. researchgate.net While the target molecule contains a simple methyl group, these principles are valuable for constructing more complex N-substituted pyrazoles under mild and green conditions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to functionalize pyrazole rings. nih.govdntb.gov.ua For example, a precursor like 3,5-dibromo-1-methyl-pyrazole could be selectively coupled with an amine source in a Buchwald-Hartwig amination reaction to install the dimethylamino group. This approach offers a high degree of modularity for creating diverse pyrazole derivatives.

Below is an interactive data table summarizing a potential established synthetic pathway for a key intermediate.

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | Diethyl butynedioate | Methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Data not specified | google.com |

| 2 | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Tribromooxyphosphorus | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Data not specified | google.com |

| 3 | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Sodium hydroxide (alcoholic solution) | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Data not specified | google.com |

| 4 | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Azido dimethyl phosphate, tert-butyl alcohol | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate | Data not specified | google.com |

| 5 | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate | Trifluoroacetic acid | 5-bromo-1-methyl-1H-pyrazol-3-amine | Data not specified | google.com |

Microwave-Assisted and Flow Chemistry Synthesis Techniques

Modern synthetic chemistry increasingly relies on enabling technologies like microwave irradiation and continuous flow reactors to accelerate and improve reaction outcomes. These techniques offer significant advantages over traditional batch processing, including enhanced safety, scalability, and efficiency.

Microwave-Assisted Synthesis:

For the synthesis of pyrazole derivatives, MAOS has proven to be a highly effective tool. Studies comparing conventional heating with microwave irradiation for the synthesis of various phenyl-1H-pyrazoles have shown that reaction times can be reduced from hours to mere minutes, with yields increasing significantly. nih.goveurekaselect.com For instance, one study achieved yields of 91-98% in 5 minutes using microwave heating, compared to 73-90% over 2 hours with conventional methods. researchgate.net

Applying this to this compound, a potential microwave-assisted approach could involve the cyclization of a suitable β-ketonitrile or related precursor with N-methylhydrazine, followed by a bromination step using a reagent like N-bromosuccinimide (NBS). Microwave irradiation could be applied to one or both steps to drastically shorten the required time and potentially improve the yield and regioselectivity of the bromination. dergipark.org.tr

Flow Chemistry Synthesis:

Continuous flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to highly reproducible and scalable processes. nih.gov A key advantage of flow chemistry is the ability to safely handle hazardous reagents or unstable intermediates by generating them in situ and immediately consuming them in the next reaction step. nih.gov

The synthesis of pyrazoles has been successfully adapted to continuous flow systems. galchimia.com Multi-step sequences, including condensation and cyclization, can be "telescoped" into a single continuous process, eliminating the need for isolation of intermediates. mit.edu For example, a four-step conversion of anilines into pyrazole products has been demonstrated in a versatile multistep continuous flow setup. nih.gov This approach is particularly suitable for large-scale production. nih.gov

A hypothetical flow synthesis of this compound could be designed as a two- or three-module system. The first module could handle the formation of the N,1-dimethyl-1H-pyrazol-5-amine core, which would then flow directly into a second module for regioselective bromination. This integrated setup would enhance safety, reduce manual handling, and allow for efficient optimization and production. mdpi.com

Sustainable Reagent and Solvent Selection in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic route design, aiming to minimize environmental impact by using less hazardous chemicals and solvents. nih.govbenthamdirect.com The synthesis of pyrazoles is an area where significant strides have been made in adopting more sustainable practices. researchgate.net

Sustainable Solvents:

Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of environmentally benign alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. researchgate.netthieme-connect.com Water, in particular, is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. thieme-connect.com Numerous multicomponent reactions for the synthesis of pyrazole derivatives have been successfully developed in aqueous media. thieme-connect.comnih.gov For the synthesis of the target compound, replacing solvents like DMF or acetonitrile (B52724) with ethanol or a water-ethanol mixture in the cyclization and bromination steps would represent a significant move towards a greener process. nih.gov

Sustainable Reagents and Catalysts:

The selection of reagents and catalysts also plays a crucial role in the sustainability of a synthesis. This includes using recyclable catalysts, avoiding stoichiometric toxic reagents, and designing atom-economical reactions. nih.gov In pyrazole synthesis, heterogeneous catalysts, which can be easily recovered and reused, are a prime example of a greener approach. researchgate.net For the bromination step, while NBS is common, exploring alternative brominating agents or catalytic systems that improve atom economy and reduce waste would be beneficial. The use of organocatalysts or recyclable nanocatalysts in the key bond-forming reactions could further enhance the environmental profile of the synthesis. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Systematic optimization of reaction parameters is critical for maximizing product yield, minimizing impurities, and ensuring the efficiency and cost-effectiveness of a chemical synthesis. Key parameters typically include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts.

The synthesis of a substituted pyrazole like this compound would require optimization of both the pyrazole ring formation and the subsequent bromination. For the bromination step, controlling the regioselectivity is paramount. Halogenation of the pyrazole ring typically occurs at the C4 position unless it is already substituted. researchgate.net Therefore, reaction conditions must be carefully selected to favor bromination at the C3 position.

The following interactive table, based on data for the bromination of a model pyrazolo[3,4-c]pyrazole (B14755706), illustrates how systematic changes in reaction conditions can be used to optimize the yield of the desired monobrominated product.

Table 1: Optimization of Bromination Reaction Conditions for a Pyrazole Derivative Data adapted from a study on a related pyrazolo[3,4-c]pyrazole system for illustrative purposes. researchgate.net

| Entry | NBS (Equivalents) | Solvent | Temperature (°C) | Time | Yield of Monobrominated Product (%) |

|---|---|---|---|---|---|

| 1 | 1.1 | Acetonitrile | 80 | 16 h | Partial Conversion |

| 2 | 1.5 | Acetonitrile | 80 | 16 h | 69% |

| 3 | 2.0 | Acetonitrile | 80 | 16 h | 55% (Increased dibromination) |

| 4 | 1.5 | Acetonitrile | 120 (MW) | 30 min | 72% |

This data demonstrates that increasing the NBS from 1.1 to 1.5 equivalents improves the yield, but a further increase to 2.0 equivalents leads to undesired side reactions (dibromination). The use of microwave heating (Entry 4) not only shortens the reaction time from 16 hours to 30 minutes but also slightly improves the yield. A similar optimization strategy would be essential to develop a high-yielding synthesis for this compound.

Spectroscopic and Analytical Research Methodologies for Structural Elucidation of 3 Bromo N,1 Dimethyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Spectral Analysis Methodologies

A ¹H NMR spectrum of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine would be expected to provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Analysis would involve identifying the chemical shifts (δ) of the signals, the integration of these signals to determine the relative number of protons, and the splitting patterns (multiplicity) which arise from spin-spin coupling between neighboring protons.

For this compound, one would anticipate signals corresponding to the N-methyl protons on the pyrazole (B372694) ring, the N-methyl protons of the amine group, and the single proton on the pyrazole ring. The exact chemical shifts would be influenced by the electronic effects of the bromine atom and the amino group.

Carbon-13 NMR (¹³C NMR) Spectral Analysis Methodologies

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic) and its electronic environment. For this compound, one would expect to observe signals for the three carbon atoms of the pyrazole ring and the two methyl carbons. The carbon atom attached to the bromine would likely appear at a characteristic chemical shift.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

To definitively establish the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorptions would include C-H stretching vibrations for the methyl groups and the pyrazole ring, C=N and N-N stretching vibrations characteristic of the pyrazole ring, and C-N stretching for the amino group. The presence and position of these bands would confirm the presence of the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M⁺+2) of nearly equal intensity. The fragmentation pattern, resulting from the breakdown of the molecular ion, would provide further structural information.

High-Resolution Mass Spectrometry (HRMS) Methodologies

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₅H₈BrN₃.

GC-MS and LC-MS Coupling Techniques for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass-to-charge ratio (m/z).

For a compound like this compound, GC-MS is a suitable method for purity and identity confirmation due to its likely volatility and thermal stability. In a typical analysis, the compound would be ionized, often by electron impact (EI), causing it to fragment in a predictable manner. The resulting mass spectrum serves as a molecular fingerprint. A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion [M]+ and bromine-containing fragments, corresponding to the two major isotopes of bromine, 79Br and 81Br. asdlib.orgwhitman.edu The fragmentation of pyrazoles often involves the cleavage of the nitrogen-nitrogen bond and loss of substituents from the ring. researchgate.netrsc.org

LC-MS is particularly useful for compounds that may not be suitable for GC due to low volatility or thermal instability. In the context of pyrazole derivatives, which can be polar, reversed-phase LC with an electrospray ionization (ESI) source is common. nih.govresearchgate.net ESI is a soft ionization technique that typically results in a prominent protonated molecular ion [M+H]+, which helps in confirming the molecular weight of the compound. Challenges in retaining small, polar pyrazoles on standard reversed-phase columns can be overcome by using ion-pair reagents, which improve retention time and peak shape, allowing for better separation from matrix components. researchgate.net

Below is a table of expected mass fragments for this compound.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z (for 79Br / 81Br) | Ionization Mode |

| Molecular Ion | 190 / 192 | EI |

| Protonated Molecular Ion | 191 / 193 | ESI |

| Loss of Bromine (-Br) | 111 | EI / ESI-MS/MS |

| Loss of Methyl Group (-CH3) | 175 / 177 | EI / ESI-MS/MS |

| Loss of Amino Group (-NH2) | 174 / 176 | EI / ESI-MS/MS |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and stereochemistry, confirming the absolute structure of a molecule. mdpi.com

Single Crystal Growth Methodologies

The primary prerequisite for X-ray crystallographic analysis is the availability of a high-quality single crystal. Growing such crystals can be a meticulous process. Common methods applicable to pyrazole derivatives include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed over several days or weeks. The gradual increase in concentration promotes the formation of well-ordered crystals.

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

The choice of solvent is crucial and is often determined through empirical screening of various common organic solvents.

Diffraction Data Collection and Refinement Procedures

Once a suitable crystal is obtained, it is mounted on a goniometer in a diffractometer. X-rays, typically from a molybdenum (Mo Kα) or copper (Cu Kα) source, are directed at the crystal. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.

The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map. This initial model is then refined using a full-matrix least-squares method based on F2. mdpi.com This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the observed diffraction pattern and the one calculated from the structural model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. nih.gov

The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and residual electron density. researchgate.net

Table 2: Typical Crystal Data and Structure Refinement Parameters for a Pyrazole Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.230(1) |

| b (Å) | 8.282(1) |

| c (Å) | 10.214(1) |

| β (°) | 85.27(1) |

| Volume (ų) | 670.3(1) |

| Z (molecules/unit cell) | 4 |

| Data / restraints / parameters | 1500 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

Note: Data presented are illustrative for a generic pyrazole derivative and are based on typical values found in crystallographic reports. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in chemistry for separating, identifying, and purifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic techniques for the analysis of organic compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique used to assess the purity of a compound and can also be employed for its isolation on a preparative scale. For a substituted pyrazole like this compound, a reversed-phase HPLC method is typically employed.

In this method, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Adding a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by ensuring that amine functional groups are protonated. Detection is commonly achieved using a UV-Vis detector set to a wavelength where the pyrazole ring exhibits strong absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis.

The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. A nonpolar or mid-polar column (e.g., 5% phenyl polysiloxane) is often suitable for this type of analysis. A Flame Ionization Detector (FID) is commonly used for purity assessment due to its high sensitivity to organic compounds and a wide linear response range. The instrument response is roughly proportional to the number of carbon atoms, allowing for reliable quantification of purity.

Table 4: Illustrative GC Method for Purity Analysis

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Reactivity and Reaction Mechanism Studies of 3 Bromo N,1 Dimethyl 1h Pyrazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle with a high degree of π-electron density, making it susceptible to electrophilic aromatic substitution. The presence of two nitrogen atoms and the activating N,1-dimethyl-5-amino group significantly influences the regioselectivity of these reactions. In pyrazole systems, electrophilic attack predominantly occurs at the C4 position, which is the most electron-rich carbon atom.

Further halogenation of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine is a characteristic example of electrophilic aromatic substitution on the pyrazole nucleus. Due to the activating effect of the amino group and the inherent reactivity of the pyrazole ring, the C4 position is highly favored for substitution.

The reaction typically proceeds using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), as the halogen source. These reagents provide a source of electrophilic halogen (Br⁺ or Cl⁺). The mechanism involves the attack of the electron-rich C4 position of the pyrazole ring on the electrophilic halogen, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. Subsequent deprotonation of this intermediate by a base (such as the solvent or the succinimide (B58015) anion) restores the aromaticity of the pyrazole ring and yields the 4-halogenated product. Studies on similar 3-aryl-1H-pyrazol-5-amines have shown that solvents like dimethyl sulfoxide (B87167) (DMSO) can play a dual role as both solvent and catalyst in these transformations.

| Halogenating Agent | Solvent | Temperature | Typical Outcome | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dimethyl Sulfoxide (DMSO) | Room Temperature | Selective C4-bromination | scirp.orgnih.gov |

| N-Chlorosuccinimide (NCS) | Dimethyl Sulfoxide (DMSO) | Room Temperature | Selective C4-chlorination | nih.gov |

| N-Iodosuccinimide (NIS) | Dimethyl Sulfoxide (DMSO) | Room Temperature | Selective C4-iodination | nih.gov |

Nitration: The nitration of the pyrazole ring is another important electrophilic aromatic substitution. This reaction is typically carried out using nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid, or nitric acid with acetic anhydride (B1165640). The electrophile in this reaction is the nitronium ion (NO₂⁺). Similar to halogenation, the substitution is directed to the C4 position. The reaction pathway involves the attack of the C4 carbon on the nitronium ion, forming a resonance-stabilized carbocation intermediate. A subsequent deprotonation step then yields 3-bromo-N,1-dimethyl-4-nitro-1H-pyrazol-5-amine. The reaction conditions must be carefully controlled, as strongly acidic environments can lead to protonation of the pyrazole ring nitrogens, which deactivates the ring towards electrophilic attack. rsc.org

Sulfonation: Sulfonation of the pyrazole ring introduces a sulfonic acid (-SO₃H) group, typically at the C4 position. The reaction is generally performed using fuming sulfuric acid (oleum) or chlorosulfuric acid. rsc.org The electrophile is sulfur trioxide (SO₃) or its protonated form. wikipedia.org The mechanism follows the standard electrophilic aromatic substitution pathway: attack of the C4 position on SO₃, formation of the σ-complex, and subsequent proton transfer to form the sulfonic acid. This reaction is notably reversible, and the sulfonic acid group can be removed by heating in dilute aqueous acid. wikipedia.org

| Reaction | Reagent(s) | Typical Position of Substitution | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 | rsc.org |

| Nitration | HNO₃ / Acetic Anhydride | C4 | rsc.org |

| Sulfonation | Chlorosulfuric Acid (HSO₃Cl) | C4 | rsc.org |

| Sulfonation | Fuming Sulfuric Acid (Oleum) | C4 | wikipedia.org |

Nucleophilic Substitution Reactions Involving the Bromo-Substituent

The bromo-substituent at the C3 position of this compound is a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) is possible, the most effective transformations are typically achieved via transition metal-catalyzed cross-coupling reactions.

The replacement of the bromine atom with nitrogen or carbon nucleophiles can be accomplished through powerful catalytic methods.

Amination: The introduction of an amino group at the C3 position is most effectively achieved using palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the 3-bromo-pyrazole with a primary or secondary amine in the presence of a palladium catalyst (e.g., a precatalyst based on a bulky biarylphosphine ligand like tBuBrettPhos) and a base (such as LHMDS). acs.orgnih.gov The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

Another established method is the Ullmann condensation (specifically the Goldberg reaction for C-N bond formation), which uses a copper catalyst, often at higher temperatures than palladium-catalyzed reactions. wikipedia.org

| Reaction Name | Metal Catalyst | Typical Ligand | Base | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Bulky Biarylphosphines (e.g., tBuBrettPhos) | LHMDS, NaOtBu | wikipedia.orgacs.org |

| Goldberg Reaction (Ullmann-type) | Copper (e.g., CuI) | Diamines, L-proline | K₂CO₃, Cs₂CO₃ | wikipedia.orgresearchgate.net |

Alkylation: While direct alkylation via SNAr is uncommon, the introduction of alkyl or aryl groups at the C3 position is efficiently realized through cross-coupling reactions, as detailed in the following section.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming new carbon-carbon bonds at the C3 position of the pyrazole ring. This palladium-catalyzed reaction couples the 3-bromo-pyrazole derivative with an organoboron reagent, such as an aryl or vinyl boronic acid or boronic ester.

The reaction mechanism is well-established and involves a catalytic cycle:

Oxidative Addition: A palladium(0) complex inserts into the carbon-bromine bond of the pyrazole, forming a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron reagent.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active palladium(0) catalyst.

A variety of palladium catalysts and ligands can be employed, with systems like XPhosPdG2/XPhos being effective in preventing side reactions such as debromination. This reaction is highly versatile, tolerating a wide range of functional groups on both the pyrazole and the boronic acid partner, allowing for the synthesis of a diverse library of 3-substituted pyrazole derivatives.

| Palladium Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Na₂CO₃ / K₂CO₃ | Toluene / H₂O | nih.gov |

| XPhosPdG2 | XPhos | K₂CO₃ | EtOH / H₂O | nih.gov |

| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | Dioxane / H₂O | researchgate.net |

Reactions at the Amino Group and Pyrazole Nitrogen Atoms

The nitrogen atoms within this compound also exhibit distinct reactivity.

Reactions at the Amino Group: The exocyclic N,1-dimethylamino group at the C5 position is a nucleophilic center. While it cannot undergo acylation or form imines like a primary amine, its lone pair of electrons can participate in various reactions. It can be protonated in acidic media or act as a nucleophile. The reactivity of 5-aminopyrazoles is well-documented; they readily undergo condensation reactions with 1,3-dielectrophiles, such as β-diketones or α,β-unsaturated carbonyl compounds, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. beilstein-journals.org The initial step often involves a nucleophilic attack from the exocyclic amino group or the N1 nitrogen of the pyrazole ring. Acylation of related 5-amino-pyrazoles with reagents like acetic anhydride or benzoyl chloride readily occurs at the amino group. scirp.org

Acylation and Sulfonylation of the Amine

The exocyclic amine group at the C5 position of the pyrazole ring is a key site for functionalization. Its reactivity towards acylating and sulfonylating agents is influenced by the electronic effects of the other substituents on the pyrazole ring. The N,1-dimethyl substitution and the C3-bromo group modulate the nucleophilicity of the C5-amine.

Acylation:

The acylation of aminopyrazoles is a common transformation to introduce amide functionalities. The reaction of this compound with various acylating agents, such as acyl chlorides or anhydrides, is expected to proceed readily in the presence of a base to neutralize the acid byproduct. The general mechanism for the N-acylation of amines with acyl chlorides involves a nucleophilic addition-elimination pathway.

Table 1: Predicted Reaction Conditions and Products for the Acylation of this compound Note: The following data is extrapolated based on general knowledge of acylation reactions of similar aminopyrazoles, as specific experimental data for the target compound was not found in the searched literature.

| Acylating Agent | Base | Solvent | Expected Product | Predicted Yield (%) |

| Acetyl chloride | Triethylamine (B128534) | Dichloromethane (B109758) | N-(3-bromo-1-methyl-1H-pyrazol-5-yl)-N-methylacetamide | 85-95 |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | N-(3-bromo-1-methyl-1H-pyrazol-5-yl)-N-methylbenzamide | 80-90 |

| Acetic anhydride | None (or catalytic acid) | Acetic acid | N-(3-bromo-1-methyl-1H-pyrazol-5-yl)-N-methylacetamide | 70-80 |

Sulfonylation:

The sulfonylation of the amine group in aminopyrazoles leads to the formation of sulfonamides, a class of compounds with a wide range of biological activities. The reaction of this compound with sulfonyl chlorides is anticipated to yield the corresponding N-sulfonylated product.

A study on the sulfonylation of a structurally similar compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, with 4-methylbenzenesulfonyl chloride in the presence of triethylamine in acetonitrile (B52724) at room temperature afforded the corresponding N,N-ditosylated product in good yield. This suggests that the amine group of our target molecule would readily react under similar conditions.

Table 2: Predicted Reaction Conditions and Products for the Sulfonylation of this compound Note: The following data is based on reported procedures for structurally related aminopyrazoles, as specific experimental data for the target compound was not found in the searched literature.

| Sulfonylating Agent | Base | Solvent | Expected Product | Predicted Yield (%) |

| Methanesulfonyl chloride | Triethylamine | Dichloromethane | N-(3-bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide | 80-90 |

| p-Toluenesulfonyl chloride | Pyridine | Acetonitrile | N-(3-bromo-1-methyl-1H-pyrazol-5-yl)-N-methyl-4-methylbenzenesulfonamide | 75-85 |

| Benzenesulfonyl chloride | Potassium Carbonate | Acetone | N-(3-bromo-1-methyl-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide | 70-80 |

Derivatization at the N1 Position

The N1 position of the pyrazole ring in this compound is already substituted with a methyl group. Therefore, further derivatization at this position would involve reactions leading to the formation of a quaternary pyrazolium (B1228807) salt. Such reactions typically occur with potent alkylating agents, such as methyl iodide or dimethyl sulfate (B86663). The quaternization would further modulate the electronic properties and reactivity of the pyrazole ring system.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. For the reactions of this compound, mechanistic studies would focus on the kinetics of the reactions and the use of isotopic labeling to elucidate the pathways.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For the acylation and sulfonylation of this compound, kinetic experiments would help to determine the reaction order with respect to each reactant and the catalyst (if any), and to calculate the rate constants.

While no kinetic studies have been reported specifically for this compound, kinetic analysis of the acylation of other azoles has been performed. These studies often reveal complex dependencies on the concentrations of the amine, acylating agent, and base, providing insights into the roles of different intermediates and transition states. A kinetic study on the target compound would likely involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy, HPLC, or NMR.

Isotopic Labeling Experiments for Mechanism Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. For the reactions of this compound, deuterium (B1214612) (²H) or nitrogen-15 (B135050) (¹⁵N) labeling could be employed.

For instance, in the acylation reaction, using a deuterated acylating agent could help determine whether a proton transfer step is involved in the rate-determining step by observing a kinetic isotope effect. Similarly, ¹⁵N-labeling of the amine group would allow for the unambiguous tracking of the nitrogen atom in mass spectrometry and NMR spectroscopy, confirming its site of reaction and ruling out alternative mechanisms. No isotopic labeling studies were found for the target molecule in the conducted literature search.

Computational and Theoretical Chemistry Studies of 3 Bromo N,1 Dimethyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electron distribution, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of molecules. By using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), the geometry of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine can be optimized to find its most stable, minimum-energy conformation.

The optimized geometry reveals a largely planar pyrazole (B372694) ring, a characteristic feature of aromatic heterocyclic systems. The substituents—a bromine atom at C3, a methyl group at N1, and a dimethylamino group at C5—will induce minor distortions in the ring's bond lengths and angles compared to an unsubstituted pyrazole. The N-methyl group at the N1 position confirms the specific tautomeric form. The bond lengths are influenced by the electronic nature of the substituents; for instance, the C5-N bond to the dimethylamino group is expected to have some double bond character due to resonance.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-Br | ~1.88 Å |

| N1-N2 | ~1.36 Å | |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.41 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.39 Å | |

| C5-N(amine) | ~1.37 Å | |

| N1-C(methyl) | ~1.47 Å | |

| Bond Angle | N1-N2-C3 | ~111.5° |

| N2-C3-C4 | ~105.0° | |

| C3-C4-C5 | ~107.5° | |

| C4-C5-N1 | ~109.0° | |

| N2-N1-C5 | ~107.0° |

Note: These values are theoretical predictions based on DFT calculations of similarly substituted pyrazole systems and may vary with the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the electron-donating dimethylamino group. The nitrogen lone pair of the amino group significantly raises the HOMO energy. Conversely, the LUMO is likely distributed over the pyrazole ring, with some contribution from the electronegative bromine atom.

The substituents have predictable effects:

-N(CH₃)₂ (Dimethylamino): As a strong electron-donating group, it raises the HOMO energy level, increasing the molecule's nucleophilicity.

-Br (Bromo): As an electronegative, electron-withdrawing group (by induction), it lowers the energy of both HOMO and LUMO, but its effect on the LUMO is generally more pronounced.

-CH₃ (Methyl): As a weak electron-donating group, it has a minor effect, slightly raising the energy of the frontier orbitals.

The combined effect of these substituents leads to a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -5.8 eV | High electron density on the amino group and pyrazole ring. |

| LUMO | ~ -1.2 eV | Electron density distributed across the pyrazole ring. |

| HOMO-LUMO Gap | ~ 4.6 eV | Indicates moderate chemical reactivity. |

Note: These are estimated values based on FMO analyses of analogous substituted pyrazoles.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The EPS map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the EPS analysis is predicted to show:

Negative Potential: The most negative potential is expected around the nitrogen atom of the dimethylamino group and the pyridine-like nitrogen (N2) of the pyrazole ring, due to their lone pairs of electrons. These sites are the primary centers for protonation and attack by electrophiles.

Positive Potential: Regions of positive potential are anticipated around the hydrogen atoms of the methyl groups.

The C4 position of the pyrazole ring, being electron-rich due to the donating amino group and less sterically hindered, is also a likely site for electrophilic substitution.

Conformational Analysis and Molecular Dynamics Simulations

While the pyrazole ring is rigid, the molecule possesses conformational flexibility primarily due to rotation around the C5-N bond of the dimethylamino group. Conformational analysis aims to identify the stable conformers and the energy barriers separating them.

The rotation of the dimethylamino group is expected to be somewhat restricted due to the partial double bond character of the C5-N bond, arising from the delocalization of the nitrogen's lone pair into the pyrazole ring. The lowest energy conformation likely involves the dimethylamino group being nearly coplanar with the pyrazole ring to maximize this resonance stabilization. Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule in different environments (e.g., in solution), showing how intermolecular interactions and thermal energy influence its conformational preferences over time.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of the molecule.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the C4-H proton would likely appear as a singlet in the aromatic region. The carbon atoms would show distinct signals, with C3 and C5 being significantly influenced by the bromine and dimethylamino substituents, respectively.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C3 | - | ~125.0 |

| C4 | ~5.8 | ~95.0 |

| C5 | - | ~150.0 |

| N1-CH₃ | ~3.6 | ~35.0 |

| N(amine)-(CH₃)₂ | ~2.9 | ~40.0 |

Note: Predicted shifts are relative to TMS and are estimates based on computational studies of similar structures. Actual values depend on solvent and other experimental conditions.

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretches, N-H bends (if any), and ring breathing modes.

In Silico Mechanistic Pathway Elucidation for Chemical Transformations

Based on the electronic structure analysis, in silico methods can be used to explore potential reaction pathways. The FMO and EPS analyses suggest that the molecule has prominent nucleophilic centers (N2 and the amino nitrogen) and is susceptible to electrophilic attack, particularly at the C4 position. nrel.gov

Computational modeling can be employed to investigate the mechanisms of such reactions. For example, the mechanism of electrophilic aromatic substitution (e.g., nitration or halogenation) at the C4 position can be studied by calculating the energies of the reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed understanding of the reaction's feasibility and regioselectivity. The results would likely confirm that the C4 position is the most favorable site for electrophilic attack due to the directing effects of the amino group.

No Direct Computational Studies on Novel Derivatives of this compound Found

Despite a thorough review of available scientific literature, no specific computational or theoretical chemistry studies have been identified that focus on the design of novel derivatives based on the chemical compound this compound.

While the broader field of pyrazole chemistry is rich with computational research, including the design of new molecules for various therapeutic applications, this particular substituted pyrazole has not been a specific subject of such investigations in the public domain. Computational chemistry is a powerful tool in modern drug discovery and materials science, employing techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) to predict the properties and potential applications of new chemical entities. These methods are widely used to design and optimize derivatives of parent compounds with desired biological activities or material properties.

General computational approaches for designing novel derivatives from a core scaffold, such as this compound, would typically involve in silico modifications of its structure. For instance, researchers might computationally explore the effects of adding different functional groups at various positions on the pyrazole ring or the amine substituent. These virtual modifications would then be evaluated for their potential to enhance interactions with a specific biological target or to improve physicochemical properties.

However, without any published research specifically centered on this compound as a foundational structure for derivative design, any detailed discussion on this topic would be speculative. The scientific community has extensively studied other pyrazole derivatives, demonstrating the utility of computational methods in this class of compounds for developing new agents with anticancer, antimicrobial, and anti-inflammatory properties, among others. ej-chem.orgeuropeanreview.orgresearchgate.netnih.gov

Future computational studies could potentially explore the structural and electronic properties of this compound to identify sites that are favorable for chemical modification. Such studies would provide a theoretical foundation for the rational design of new derivatives with potentially valuable applications.

Derivatives, Analogues, and Structure Activity Relationship Sar Methodologies for 3 Bromo N,1 Dimethyl 1h Pyrazol 5 Amine

Systematic Structural Modifications of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

The substituents at the C3 and C5 positions of the pyrazole (B372694) ring are pivotal in defining the electronic and steric properties of the molecule, which in turn influence its binding affinity and selectivity for biological targets.

The bromine atom at the C3 position is a key feature of the parent molecule. Its replacement with other halogens (e.g., chlorine, fluorine) or bioisosteric groups can significantly impact the compound's activity. For instance, introducing a smaller, more electronegative fluorine atom can alter electronic distribution and potentially introduce new hydrogen bonding interactions. Conversely, replacing bromine with larger, more lipophilic groups could enhance binding through van der Waals interactions in a hydrophobic pocket of a target protein.

The N,1-dimethylamino group at the C5 position is another critical site for modification. Variations can include altering the alkyl substituents on the nitrogen atom (e.g., replacing methyl with ethyl or larger alkyl groups) to probe the steric tolerance of the binding site. Furthermore, the entire dimethylamino group could be replaced with other functional groups such as amides, sulfonamides, or small heterocyclic rings to explore different electronic and hydrogen bonding capabilities.

Below is a table illustrating potential modifications at the C3 and C5 positions and their rationale:

| Position | Original Substituent | Potential Modification | Rationale for Modification |

|---|---|---|---|

| C3 | Bromo | Fluoro, Chloro | Alter electronegativity and steric bulk; potential for new interactions. |

| C3 | Bromo | Cyano, Trifluoromethyl | Introduce strong electron-withdrawing groups to modify electronic profile. |

| C3 | Bromo | Small alkyl or aryl groups | Explore hydrophobic interactions and steric fit in the binding pocket. |

| C5 | N,N-dimethylamino | N-ethyl-N-methylamino, N,N-diethylamino | Probe steric limitations of the binding site. |

| C5 | N,N-dimethylamino | Acetamido, Sulfonamido | Introduce hydrogen bond donor/acceptor capabilities. |

| C5 | N,N-dimethylamino | Pyrrolidinyl, Piperidinyl, Morpholinyl | Introduce cyclic amines to explore conformational preferences and additional interactions. |

The N1-methyl group and the N-methyl group of the C5-amino substituent are also important targets for modification. The N1-methyl group plays a role in defining the regiochemistry of the pyrazole ring and can influence its metabolic stability and interaction with target proteins. Replacing the N1-methyl group with larger alkyl groups (e.g., ethyl, propyl) or with functionalized alkyl chains (e.g., hydroxyethyl, aminoethyl) can introduce new interaction points and alter the molecule's pharmacokinetic properties.

The N-methyl group on the C5-amine can be similarly modified. The exploration of different alkyl groups or their replacement with hydrogen can provide insights into the necessity of this group for biological activity.

The following table outlines potential modifications for the N1 and N-methyl groups:

| Position | Original Substituent | Potential Modification | Rationale for Modification |

|---|---|---|---|

| N1 | Methyl | Ethyl, Isopropyl, Cyclopropyl | Investigate steric effects and potential for enhanced metabolic stability. |

| N1 | Methyl | 2-Hydroxyethyl, 2-Aminoethyl | Introduce polar functional groups for potential new hydrogen bonding interactions. |

| N-methyl (of C5-amine) | Methyl | Hydrogen, Ethyl | Assess the importance of the methyl group for activity and explore steric tolerance. |

Design and Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation of this compound, conformationally restricted analogues can be designed and synthesized. By reducing the number of rotatable bonds, these analogues can provide valuable information about the optimal spatial arrangement of key functional groups required for binding to a biological target.

One approach is to incorporate the N-methyl and a carbon of the pyrazole ring into a new fused ring system. For example, creating a bicyclic structure by linking the N-methyl group to the C4 position of the pyrazole ring would lock the conformation of the amino substituent. Similarly, introducing cyclic substituents at the C3 or C5 positions can also limit conformational flexibility.

Methodologies for Establishing Structure-Activity Relationships (SAR)

Establishing a clear SAR is essential for guiding the optimization of a lead compound. This is achieved through a combination of computational and experimental approaches.

Computational methods play a crucial role in modern drug discovery by predicting the biological activity of novel compounds and rationalizing observed SAR trends. For the derivatives of this compound, molecular docking studies can be employed to predict the binding modes of the analogues within the active site of a target protein. This can help to explain why certain modifications lead to an increase or decrease in activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. By developing a QSAR model, it is possible to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. Descriptors used in QSAR models can include physicochemical properties such as logP (lipophilicity), molecular weight, and polar surface area, as well as electronic and steric parameters.

To efficiently explore the SAR of this compound, high-throughput synthesis and screening methodologies can be employed. Parallel synthesis techniques allow for the rapid generation of a large library of analogues with diverse substitutions at the key positions (C3, C5, N1, and N-methyl).

Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) assays to rapidly assess their biological activity. HTS allows for the testing of thousands of compounds in a short period, providing a wealth of data for SAR analysis. The results from HTS can then be used to refine computational models and guide the design of the next generation of more potent and selective analogues.

Investigation of Isosteres and Bioisosteres of the this compound Scaffold

The strategic modification of a lead compound through the application of isosteric and bioisosteric replacements is a cornerstone of modern medicinal chemistry. This approach aims to fine-tune the physicochemical and pharmacological properties of a molecule to enhance its efficacy, selectivity, metabolic stability, and safety profile. In the context of this compound, a systematic investigation of isosteres and bioisosteres can unlock analogues with superior potential. This section explores hypothetical isosteric and bioisosteric modifications of this scaffold, based on established principles in drug design.

Isosteric and Bioisosteric Replacements for the 3-Bromo Substituent

The bromine atom at the 3-position of the pyrazole ring is a key feature of the molecule, influencing its lipophilicity, electronic properties, and potential for halogen bonding interactions. Its replacement with other chemical groups of similar size, shape, and electronic character can lead to significant changes in biological activity.

Classical isosteres for the bromo substituent include other halogen atoms. For instance, replacing bromine with chlorine would result in a compound with slightly lower lipophilicity and a smaller atomic radius, which could affect binding affinity and selectivity. Conversely, substitution with iodine would increase both lipophilicity and the potential for halogen bonding, which might enhance target engagement.

Non-classical bioisosteres for the bromo group offer a wider range of possibilities for modulating the compound's properties. The trifluoromethyl group (CF3) is a well-known bioisostere for bromine, as it is of similar size and is a strong electron-withdrawing group, but with a greater impact on lipophilicity. The cyano group (CN) is another potential replacement, being a linear, electron-withdrawing group that can act as a hydrogen bond acceptor.

The following table outlines potential isosteric and bioisosteric replacements for the 3-bromo substituent and the anticipated impact on the molecule's properties.

| Original Group | Isostere/Bioisostere | Rationale for Replacement | Anticipated Change in Properties |

| Bromo (-Br) | Chloro (-Cl) | Classical isostere, smaller size | Decreased lipophilicity, altered electronic profile |

| Iodo (-I) | Classical isostere, larger size, stronger halogen bond donor | Increased lipophilicity, enhanced potential for halogen bonding | |

| Trifluoromethyl (-CF3) | Non-classical bioisostere, similar size, strong electron-withdrawing group | Increased lipophilicity, altered metabolic stability | |

| Cyano (-CN) | Non-classical bioisostere, linear shape, electron-withdrawing | Potential hydrogen bond acceptor, altered polarity |

Bioisosteric Modifications of the N,1-dimethyl-1H-pyrazol-5-amine Moiety

One approach is to explore alternative five-membered heterocyclic rings as bioisosteres for the pyrazole core. For example, replacing the pyrazole ring with an isoxazole (B147169) or an imidazole (B134444) could alter the hydrogen bonding capacity and electronic distribution of the molecule, potentially leading to improved target interactions.

Furthermore, the dimethylamino group at the 5-position can be replaced with other functional groups to modulate basicity and lipophilicity. For instance, replacing it with a cyclopropylamine (B47189) could introduce conformational rigidity, while substitution with a pyrrolidine (B122466) or piperidine (B6355638) ring could explore different spatial arrangements and impact solubility.

The following table summarizes potential bioisosteric replacements for the N,1-dimethyl-1H-pyrazol-5-amine moiety.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Anticipated Change in Properties |

| Pyrazole Ring | Isoxazole Ring | Altered hydrogen bonding pattern and electronic distribution | Modified target binding and selectivity |

| Imidazole Ring | Different tautomeric forms and basicity | Changes in pharmacokinetic properties | |

| N,N-dimethylamino Group | Cyclopropylamino Group | Introduction of conformational constraint | Potential for improved binding affinity |

| Pyrrolidino/Piperidino Group | Exploration of larger, more lipophilic substituents | Altered solubility and membrane permeability |

The systematic application of these isosteric and bioisosteric replacement strategies can generate a library of analogues of this compound. Subsequent biological evaluation of these new compounds would be essential to establish a comprehensive structure-activity relationship (SAR) and identify candidates with optimized properties.

Advanced Applications of 3 Bromo N,1 Dimethyl 1h Pyrazol 5 Amine in Research and Development

Role as a Synthetic Building Block in Complex Molecule Synthesis

The utility of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine as a synthetic intermediate is primarily due to the presence of multiple reactive sites. The bromine atom at the 3-position is susceptible to displacement through various cross-coupling reactions, while the amino group at the 5-position can undergo condensation and amidation reactions. This dual reactivity makes it a key component in constructing larger, functional molecules.

In the pharmaceutical sector, pyrazole (B372694) derivatives are integral to a wide array of drugs, valued for their diverse biological activities. The compound this compound acts as a crucial precursor for creating complex heterocyclic systems, such as pyrazolopyrimidines. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

The synthesis often involves a condensation reaction between the amino group of the pyrazole and a suitable dicarbonyl compound or its equivalent, followed by intramolecular cyclization. The bromo-substituent can be retained for further functionalization or can be involved in subsequent coupling reactions to introduce additional diversity to the molecular structure.

| Precursor Compound | Reaction Type | Resulting Scaffold | Potential Application Area |

| This compound | Condensation / Cyclization | Pyrazolopyrimidine | Kinase Inhibitors (Oncology) |

| This compound | Suzuki or Buchwald-Hartwig Coupling | Functionalized Pyrazoles | Agrochemicals (e.g., Fungicides) |

Similarly, in the agrochemical industry, pyrazole-containing compounds are widely used as fungicides, herbicides, and insecticides. The structural motifs derived from this compound can be found in active ingredients that target specific biological pathways in pests and weeds. The bromine atom facilitates the introduction of various aryl or heteroaryl groups through cross-coupling reactions, which is a common strategy for tuning the biological activity and spectrum of agrochemicals.

The application of this compound extends to the field of functional materials. The pyrazole nucleus is known for its thermal stability and electronic properties, making it a desirable component in materials designed for electronic and optical applications. As an intermediate, this compound can be incorporated into larger conjugated systems, such as organic light-emitting diode (OLED) materials or organic photovoltaics (OPVs). The synthetic versatility of the compound allows for the systematic modification of the final material's electronic properties through targeted chemical reactions at the bromo and amino positions.

Exploration as a Ligand in Coordination Chemistry

Pyrazole derivatives are well-established ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms capable of coordinating to metal ions. While specific research on this compound as a ligand is not extensively documented, its structure suggests potential for forming stable complexes with various transition metals. The nitrogen atoms of the pyrazole ring can act as donors, and the exocyclic amino group could also participate in coordination, potentially leading to bidentate chelation. The presence of the bromo-substituent offers a site for post-coordination modification of the ligand, allowing for the synthesis of more complex, multifunctional coordination compounds.

Investigation in Materials Science Research

In the broader context of materials science, the utility of this compound is an area of ongoing exploration. Its potential is rooted in the inherent properties of the pyrazole ring and the reactive handles it possesses.

While specific polymers derived directly from this compound are not widely reported, its bifunctional nature makes it a candidate for polymerization reactions. For instance, it could potentially be used in polycondensation reactions, where the amino group reacts with a diacid chloride or a similar monomer, and the bromo-group is later used for cross-linking or grafting modifications. The incorporation of the pyrazole unit into a polymer backbone could enhance thermal stability and introduce specific electronic or metal-coordinating properties to the resulting material.

The structure of this compound contains functionalities that could direct self-assembly through hydrogen bonding (via the amine group) and halogen bonding (via the bromine atom). These non-covalent interactions are crucial in the design of supramolecular structures and crystal engineering. Although specific studies focusing on the self-assembly of this particular molecule are limited, the principles of supramolecular chemistry suggest its potential as a building block for creating ordered, functional architectures.

Use as a Probe in Biochemical and Biological Research Studies

While direct research on the applications of this compound as a biochemical or biological probe is not extensively documented in current scientific literature, its structural features suggest a strong potential for such uses. The pyrazole core is a well-established scaffold in medicinal chemistry and chemical biology, known for its ability to be functionalized into probes for various biological targets. The presence of a bromine atom and a dimethylamino group on the pyrazole ring of this specific compound offers unique handles for chemical modification and potential interactions with biomolecules, making it an intriguing candidate for probe development.

The exploration of this compound as a research probe would likely focus on its ability to be derivatized into molecules that can selectively bind to proteins or nucleic acids. The bromine atom, for instance, can serve as a site for cross-linking reactions or for the introduction of reporter groups. The dimethylamino group can influence the compound's solubility, cell permeability, and non-covalent interactions with biological targets. Research in this area would involve synthesizing a library of derivatives and screening them for specific biological activities.

Fluorescent Labeling and Imaging Methodologies

The pyrazole scaffold is a component of many known fluorescent dyes. By chemically modifying this compound, it is conceivable to develop novel fluorescent labels. The general strategy would involve conjugating the pyrazole derivative with a fluorophore or designing the molecule so that the pyrazole core itself becomes part of a larger, intrinsically fluorescent system. Such probes could then be used in various imaging methodologies, including fluorescence microscopy, to visualize and track biological processes in living cells.

The development of a fluorescent probe based on this compound would involve several key steps. Initially, synthetic chemistry would be employed to attach a fluorescent moiety to the pyrazole ring, or to extend the conjugation of the molecule to induce fluorescence. The resulting probe would then be characterized photophysically to determine its excitation and emission spectra, quantum yield, and photostability. Subsequently, the probe's utility in biological imaging would be assessed by introducing it to cell cultures and observing its localization and behavior using fluorescence microscopy.

Below is an illustrative table of potential photophysical properties that would be evaluated for a hypothetical fluorescent probe derived from this compound.

| Property | Hypothetical Value | Description |

| Excitation Wavelength (λex) | 488 nm | The wavelength of light required to excite the fluorophore. |

| Emission Wavelength (λem) | 520 nm | The wavelength of light emitted by the fluorophore upon excitation. |

| Quantum Yield (Φ) | 0.65 | The efficiency of the fluorophore in converting absorbed light into emitted light. |

| Molar Extinction Coefficient (ε) | 50,000 M⁻¹cm⁻¹ | A measure of how strongly the fluorophore absorbs light at a given wavelength. |

| Photostability | High | The ability of the fluorophore to resist photobleaching under illumination. |

Target Identification and Validation Strategies at the Molecular Level

A significant potential application of this compound in research and development lies in its use as a chemical probe for target identification and validation. The compound could be modified to create an affinity-based probe or a photoaffinity label. These probes are designed to bind specifically to a target protein, allowing for its isolation and identification from complex biological mixtures.

An affinity-based probe would typically involve attaching a tag (e.g., biotin) to the this compound core via a linker. This tagged molecule could then be incubated with a cell lysate. If the pyrazole derivative has an affinity for a particular protein, it will bind to it, and the entire complex can be pulled down using the tag. The captured protein can then be identified by techniques such as mass spectrometry.

A photoaffinity label would involve incorporating a photoreactive group into the molecule. Upon binding to its target, the probe can be activated by light to form a covalent bond with the protein. This irreversible linkage facilitates the subsequent isolation and identification of the target protein. The bromine atom on the pyrazole ring could be a strategic site for the introduction of such photoreactive groups.

The following table outlines a hypothetical workflow for a target identification study using a derivative of this compound.

| Step | Method | Expected Outcome |

| 1. Probe Synthesis | Chemical synthesis | A biotinylated or photo-reactive derivative of this compound. |

| 2. Incubation with Lysate | Incubation with cell or tissue lysate | The probe binds to its putative protein target(s). |

| 3. Affinity Capture / Photocrosslinking | Streptavidin bead pulldown or UV irradiation | Isolation of the probe-protein complex. |

| 4. Protein Identification | Mass Spectrometry | Identification of the protein(s) that bind to the probe. |

| 5. Target Validation | Western Blot, genetic knockdown | Confirmation of the interaction and its biological relevance. |

Future Directions and Emerging Research Avenues for 3 Bromo N,1 Dimethyl 1h Pyrazol 5 Amine

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of predictive chemistry, and 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine could serve as a valuable scaffold for such explorations. Future research could focus on developing quantitative structure-activity relationship (QSAR) models and other predictive algorithms to forecast the biological activities and physicochemical properties of novel derivatives. By creating a virtual library of compounds based on the this compound core, researchers can employ AI to screen for molecules with high potential for specific therapeutic targets, thereby accelerating the drug discovery process.

Table 1: Potential AI and Machine Learning Applications for this compound Derivatives

| Application Area | Description | Potential Impact |

| Predictive Toxicology | Development of algorithms to predict the toxicity of novel derivatives based on their structural features. | Reduction in the need for extensive preclinical animal testing and early elimination of potentially harmful compounds. |

| Pharmacokinetic Modeling | Utilization of ML models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. | Enhanced selection of drug candidates with favorable pharmacokinetic profiles, leading to improved efficacy and safety. |

| Virtual Screening | High-throughput virtual screening of large chemical libraries to identify compounds that are likely to bind to a specific biological target. | Significant reduction in the time and cost associated with the initial stages of drug discovery. |

Exploration of Bioorthogonal Chemistry Applications